molecular formula C10H18N4O B11791177 2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol

2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B11791177
M. Wt: 210.28 g/mol
InChI Key: YWFBERICGXDKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with amino groups and a cyclopentyl group, along with an ethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Subsequent amination reactions introduce the amino groups at the 4 and 5 positions of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups .

Scientific Research Applications

2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino groups on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentyl group and ethanol moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-1H-pyrazole: Similar in structure but lacks the cyclopentyl and ethanol groups.

    4,5-Diamino-1H-pyrazole: Similar but without the cyclopentyl group.

    2-(4,5-Diamino-1H-pyrazol-1-yl)ethanol: Similar but without the cyclopentyl group.

Uniqueness

The presence of the cyclopentyl group and ethanol moiety in 2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4,5-diamino-3-cyclopentylpyrazol-1-yl)ethanol

InChI

InChI=1S/C10H18N4O/c11-8-9(7-3-1-2-4-7)13-14(5-6-15)10(8)12/h7,15H,1-6,11-12H2

InChI Key

YWFBERICGXDKBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN(C(=C2N)N)CCO

Origin of Product

United States

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